molecular formula C6H10N2O3 B8524904 (+-)-3-Hydroxy-2-oxo-1-pyrrolidineacetamide CAS No. 85404-68-8

(+-)-3-Hydroxy-2-oxo-1-pyrrolidineacetamide

Cat. No. B8524904
M. Wt: 158.16 g/mol
InChI Key: STDUAJGQCNHVFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05034402

Procedure details

1.64 g of dicyclohexylcarbondiimide dissolved in 20 ml of chloroform are added at room temperature to 1.5 g of (R/S)-2-(3-acetoxy-2-oxo-1-pyrrolidinyl)acetic acid, 40 ml of chloroform and 0.86 g of N-hydroxysuccinimide. After 4 hours, the solid is filtered, whereupon the filtrate is concentrated and again filtered. The filtrate is evaporated. The residue is treated at room temperature with 40 ml of a saturated solution of ammonia in methanol. The mixture is stirred at room temperature for 5 minutes, 10 ml of ion-free water are then added thereto and the mixture is stirred at room temperature for an additional minutes. The precipitated solid is filtererd. The filtrate is evaporated, the residue is stirred in 30 ml of acetonitrile and the crystallized-out product is recrystallized two more times from acetonitrile. There is obtained (R/S)-2-(3-hydroxy-2-oxo-1-pyrrolidinyl)acetamide of melting point 162°-164°.
Name
(R/S)-2-(3-acetoxy-2-oxo-1-pyrrolidinyl)acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][CH:5]1[CH2:9][CH2:8][N:7]([CH2:10][C:11](O)=[O:12])[C:6]1=[O:14])(=O)C.O[N:16]1C(=O)CCC1=O>C(Cl)(Cl)Cl>[OH:4][CH:5]1[CH2:9][CH2:8][N:7]([CH2:10][C:11]([NH2:16])=[O:12])[C:6]1=[O:14]

Inputs

Step One
Name
(R/S)-2-(3-acetoxy-2-oxo-1-pyrrolidinyl)acetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1C(N(CC1)CC(=O)O)=O
Name
Quantity
0.86 g
Type
reactant
Smiles
ON1C(CCC1=O)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid is filtered, whereupon the filtrate
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated
FILTRATION
Type
FILTRATION
Details
again filtered
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated
ADDITION
Type
ADDITION
Details
The residue is treated at room temperature with 40 ml of a saturated solution of ammonia in methanol
ADDITION
Type
ADDITION
Details
10 ml of ion-free water are then added
STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature for an additional minutes
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated
STIRRING
Type
STIRRING
Details
the residue is stirred in 30 ml of acetonitrile
CUSTOM
Type
CUSTOM
Details
the crystallized-out product is recrystallized two more times from acetonitrile

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OC1C(N(CC1)CC(=O)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05034402

Procedure details

1.64 g of dicyclohexylcarbondiimide dissolved in 20 ml of chloroform are added at room temperature to 1.5 g of (R/S)-2-(3-acetoxy-2-oxo-1-pyrrolidinyl)acetic acid, 40 ml of chloroform and 0.86 g of N-hydroxysuccinimide. After 4 hours, the solid is filtered, whereupon the filtrate is concentrated and again filtered. The filtrate is evaporated. The residue is treated at room temperature with 40 ml of a saturated solution of ammonia in methanol. The mixture is stirred at room temperature for 5 minutes, 10 ml of ion-free water are then added thereto and the mixture is stirred at room temperature for an additional minutes. The precipitated solid is filtererd. The filtrate is evaporated, the residue is stirred in 30 ml of acetonitrile and the crystallized-out product is recrystallized two more times from acetonitrile. There is obtained (R/S)-2-(3-hydroxy-2-oxo-1-pyrrolidinyl)acetamide of melting point 162°-164°.
Name
(R/S)-2-(3-acetoxy-2-oxo-1-pyrrolidinyl)acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][CH:5]1[CH2:9][CH2:8][N:7]([CH2:10][C:11](O)=[O:12])[C:6]1=[O:14])(=O)C.O[N:16]1C(=O)CCC1=O>C(Cl)(Cl)Cl>[OH:4][CH:5]1[CH2:9][CH2:8][N:7]([CH2:10][C:11]([NH2:16])=[O:12])[C:6]1=[O:14]

Inputs

Step One
Name
(R/S)-2-(3-acetoxy-2-oxo-1-pyrrolidinyl)acetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1C(N(CC1)CC(=O)O)=O
Name
Quantity
0.86 g
Type
reactant
Smiles
ON1C(CCC1=O)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid is filtered, whereupon the filtrate
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated
FILTRATION
Type
FILTRATION
Details
again filtered
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated
ADDITION
Type
ADDITION
Details
The residue is treated at room temperature with 40 ml of a saturated solution of ammonia in methanol
ADDITION
Type
ADDITION
Details
10 ml of ion-free water are then added
STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature for an additional minutes
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated
STIRRING
Type
STIRRING
Details
the residue is stirred in 30 ml of acetonitrile
CUSTOM
Type
CUSTOM
Details
the crystallized-out product is recrystallized two more times from acetonitrile

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OC1C(N(CC1)CC(=O)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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